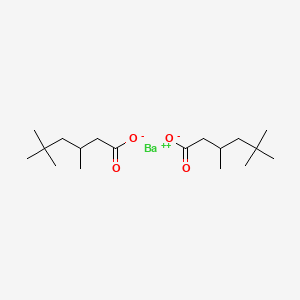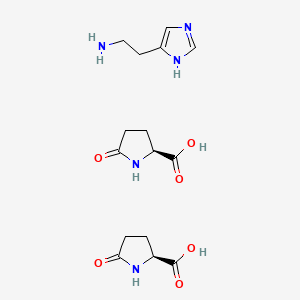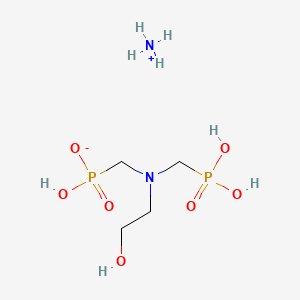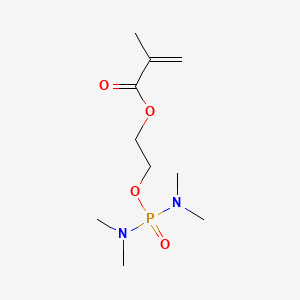
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C10H21N2O4P. It is known for its unique structure, which includes a methacrylate group and a bis(dimethylamino)phosphinyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with bis(dimethylamino)phosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methacrylic Acid+Bis(dimethylamino)phosphinyl Chloride→2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylate group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted methacrylate derivatives.
Scientific Research Applications
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of biocompatible materials for medical applications.
Medicine: It is explored for drug delivery systems and as a component in dental materials.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The bis(dimethylamino)phosphinyl group can interact with biological molecules, enhancing the compound’s biocompatibility.
Comparison with Similar Compounds
Similar Compounds
- 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl acrylate
- 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl butyrate
Uniqueness
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of biocompatible materials. Its bis(dimethylamino)phosphinyl group enhances its reactivity and interaction with biological molecules, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
54641-24-6 |
|---|---|
Molecular Formula |
C10H21N2O4P |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-[bis(dimethylamino)phosphoryloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H21N2O4P/c1-9(2)10(13)15-7-8-16-17(14,11(3)4)12(5)6/h1,7-8H2,2-6H3 |
InChI Key |
KVLYHDPFXAIPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


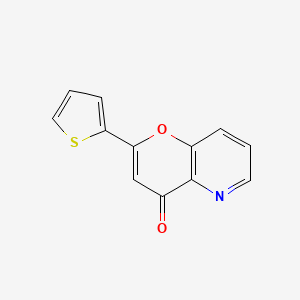
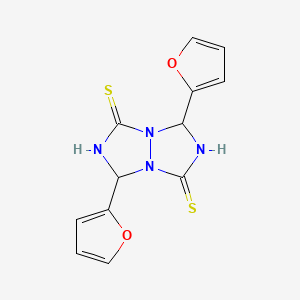
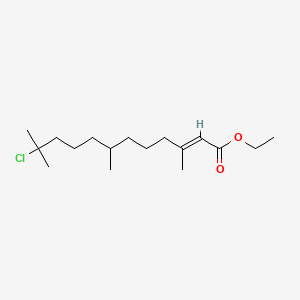
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
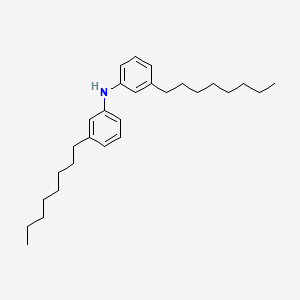
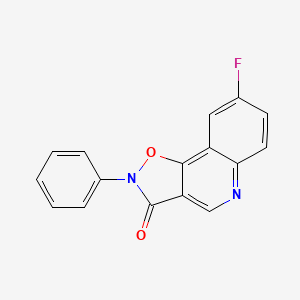
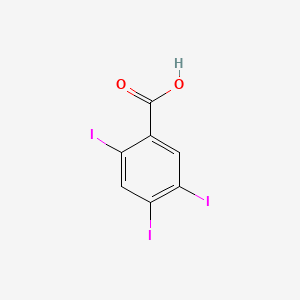
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

